3-(2-bromophenyl)-N-(2,2-di(furan-2-yl)ethyl)propanamide
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Description
3-(2-bromophenyl)-N-(2,2-di(furan-2-yl)ethyl)propanamide, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Functionalized Furan Derivatives Synthesis : Research demonstrates the synthesis of furan derivatives through various chemical reactions, indicating the potential of 3-(2-bromophenyl)-N-(2,2-di(furan-2-yl)ethyl)propanamide in creating complex organic structures (Metwally, 2007).
- Furan-Based Fluorescent ATRP Initiator : A study highlights the synthesis of a furan-based compound and its application as an efficient fluorescent atom transfer radical polymerization (ATRP) initiator, which could be relevant for the subject compound (Kulai et al., 2016).
Biological and Pharmaceutical Research
- Antifungal Activity : Derivatives of furan have been shown to possess broad-spectrum antifungal activity, especially against Aspergillus spp., suggesting potential biomedical applications for related compounds (Buchta et al., 2004).
- Antibacterial Activities : Research on furan-based carboxamides demonstrates significant antibacterial properties against drug-resistant bacteria, highlighting the therapeutic potential of similar compounds (Siddiqa et al., 2022).
- Cytotoxic Evaluation : Studies on acyl derivatives of furan compounds reveal their efficacy in inhibiting cancer cell lines, indicating the potential for similar structures in cancer research (Gomez-Monterrey et al., 2011).
Material Science and Technology
- Dye-Sensitized Solar Cells : Furan derivatives are utilized in dye-sensitized solar cells, with specific linkers showing enhanced efficiency, suggesting a role for similar compounds in renewable energy technologies (Kim et al., 2011).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-16-6-2-1-5-14(16)9-10-19(22)21-13-15(17-7-3-11-23-17)18-8-4-12-24-18/h1-8,11-12,15H,9-10,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDECJFQPFVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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